Sarcosine-15N
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Overview
Description
Sarcosine-15N, also known as N-Methylglycine-15N, is a stable isotope-labeled compound of sarcosine. Sarcosine itself is an endogenous amino acid and a derivative of glycine, characterized by the presence of a methyl group attached to the nitrogen atom. The 15N isotope labeling is used for various scientific research purposes, particularly in the fields of biochemistry and molecular biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sarcosine-15N can be synthesized through the reaction of chloroacetic acid with methylamine, where the nitrogen atom is replaced with the 15N isotope. The reaction typically involves the following steps:
Formation of N-Methylglycine: Chloroacetic acid reacts with methylamine to form N-Methylglycine.
Isotope Labeling: The nitrogen atom in the methylamine is replaced with the 15N isotope to produce this compound
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as isotope exchange reactions and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
Sarcosine-15N undergoes various chemical reactions, including:
Oxidation: Sarcosine can be oxidized to glycine using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert sarcosine to other derivatives, although this is less common.
Substitution: Nucleophilic substitution reactions can occur, where the methyl group can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Glycine.
Reduction: Various reduced derivatives of sarcosine.
Substitution: N-substituted glycine derivatives
Scientific Research Applications
Sarcosine-15N has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of amino acid metabolism.
Biology: Employed in studies of neurotransmitter systems, particularly in the modulation of glycine and NMDA receptors.
Medicine: Investigated for its potential role in the treatment of schizophrenia and other neurological disorders.
Industry: Utilized in the production of biodegradable surfactants and as a reagent in organic synthesis
Mechanism of Action
Sarcosine-15N exerts its effects primarily through its role as a glycine transporter type I (GlyT1) inhibitor and an N-methyl-D-aspartate (NMDA) receptor co-agonist. By inhibiting GlyT1, sarcosine increases the concentration of glycine, which in turn potentiates the NMDA receptor function. This mechanism is particularly relevant in the context of neurological research, where sarcosine is studied for its potential therapeutic effects in conditions like schizophrenia .
Comparison with Similar Compounds
Sarcosine-15N is similar to other methylated glycine derivatives such as:
Dimethylglycine (DMG): Another derivative of glycine with two methyl groups attached to the nitrogen atom.
Trimethylglycine (TMG):
Uniqueness
This compound is unique due to its stable isotope labeling, which makes it particularly valuable for tracing and studying metabolic pathways. Unlike DMG and TMG, this compound is specifically used in research applications requiring precise tracking of nitrogen atoms .
Properties
Molecular Formula |
C3H7NO2 |
---|---|
Molecular Weight |
90.09 g/mol |
IUPAC Name |
2-(methyl(15N)amino)acetic acid |
InChI |
InChI=1S/C3H7NO2/c1-4-2-3(5)6/h4H,2H2,1H3,(H,5,6)/i4+1 |
InChI Key |
FSYKKLYZXJSNPZ-AZXPZELESA-N |
Isomeric SMILES |
C[15NH]CC(=O)O |
Canonical SMILES |
CNCC(=O)O |
Origin of Product |
United States |
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